molecular formula C20H21NO5 B11204046 N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-benzyl-succinamic acid

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-benzyl-succinamic acid

Cat. No.: B11204046
M. Wt: 355.4 g/mol
InChI Key: TZQNOYYLGGWHHB-UHFFFAOYSA-N
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Description

3-{[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]CARBAMOYL}-2-BENZYLPROPANOIC ACID is a complex organic compound that features a benzodioxole moiety, a benzyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions to form the carbon-nitrogen bonds, followed by esterification and hydrolysis steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]CARBAMOYL}-2-BENZYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzodioxole or benzyl moieties .

Scientific Research Applications

3-{[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]CARBAMOYL}-2-BENZYLPROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]CARBAMOYL}-2-BENZYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a role in binding to these targets, while the benzyl and propanoic acid groups contribute to the overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]CARBAMOYL}-2-BENZYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)ethylamino]-2-benzyl-4-oxobutanoic acid

InChI

InChI=1S/C20H21NO5/c22-19(12-16(20(23)24)10-14-4-2-1-3-5-14)21-9-8-15-6-7-17-18(11-15)26-13-25-17/h1-7,11,16H,8-10,12-13H2,(H,21,22)(H,23,24)

InChI Key

TZQNOYYLGGWHHB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNC(=O)CC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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